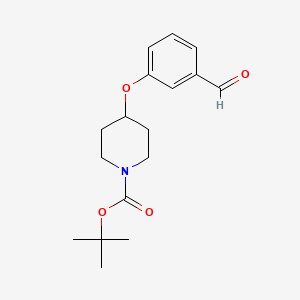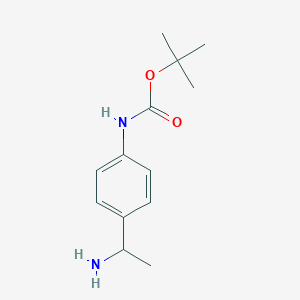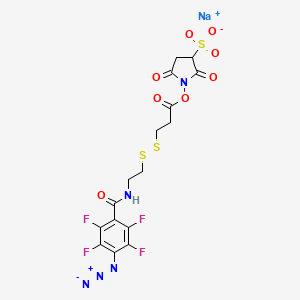
SFAD
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
SFAD is typically obtained during the deodorization process of soybean oil refining. The process involves heating the soybean oil under vacuum conditions to remove volatile compounds, resulting in the distillation of free fatty acids and other minor components. The reaction conditions include temperatures ranging from 180°C to 260°C and pressures of 2-6 mmHg .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities as a byproduct of soybean oil refining. The process involves several stages, including degumming, neutralization, bleaching, and deodorization. The deodorization stage is where this compound is collected as a distillate. The collected this compound is then further processed to remove impurities and enhance its purity for various applications .
Chemical Reactions Analysis
Types of Reactions
SFAD undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of peroxides and other oxidative products.
Esterification: The free fatty acids in this compound can react with alcohols to form esters.
Hydrogenation: this compound can be hydrogenated to convert unsaturated fatty acids into saturated fatty acids.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, and the reaction is typically carried out at elevated temperatures.
Esterification: Alcohols such as methanol or ethanol are used as reagents, with acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Hydrogenation: Hydrogen gas is used as the reagent, with catalysts such as nickel or palladium under high pressure and temperature conditions.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Esterification: Fatty acid esters.
Hydrogenation: Saturated fatty acids
Scientific Research Applications
SFAD has numerous scientific research applications across various fields:
Chemistry: this compound is used as a raw material for the synthesis of bio-based chemicals and polymers.
Biology: It serves as a source of bioactive compounds for studying their effects on cellular processes and metabolic pathways.
Medicine: this compound-derived compounds are investigated for their potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: This compound is utilized in the production of biodiesel, lubricants, and surfactants
Mechanism of Action
The bioactive compounds in SFAD exert their effects through various mechanisms:
Antioxidant Activity: The tocopherols and sterols in this compound scavenge free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: Certain fatty acids in this compound modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Metabolic Regulation: This compound-derived compounds influence lipid metabolism and energy homeostasis by interacting with specific enzymes and receptors
Comparison with Similar Compounds
Similar Compounds
Palm Fatty Acid Distillate (PFAD): Similar to SFAD, PFAD is a byproduct of palm oil refining and contains free fatty acids, tocopherols, and sterols.
Coconut Fatty Acid Distillate (CFAD): CFAD is derived from coconut oil refining and has a similar composition to this compound but with a higher content of medium-chain fatty acids.
Uniqueness of this compound
This compound is unique due to its specific composition of fatty acids, sterols, and tocopherols, which differ from those found in PFAD and CFAD. The presence of soybean-specific bioactive compounds makes this compound particularly valuable for certain applications, such as the production of biodiesel and bio-based chemicals .
Properties
IUPAC Name |
sodium;1-[3-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N5O8S3.Na/c17-10-9(11(18)13(20)14(12(10)19)23-24-21)15(28)22-2-4-35-34-3-1-8(27)33-25-7(26)5-6(16(25)29)36(30,31)32;/h6H,1-5H2,(H,22,28)(H,30,31,32);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWUCYAVMIKMIA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N5NaO8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704411 | |
| Record name | Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220446-74-2 | |
| Record name | Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


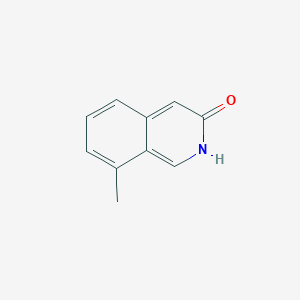
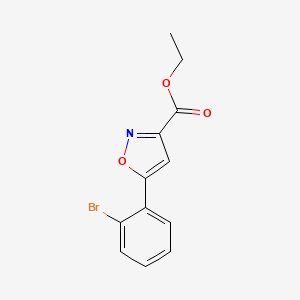
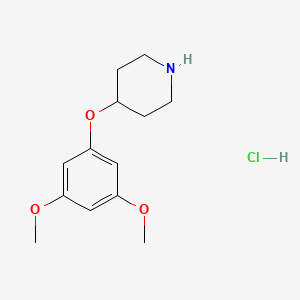
![[6-(4-Chloroanilino)pyridin-3-yl]boronic acid](/img/structure/B1505187.png)
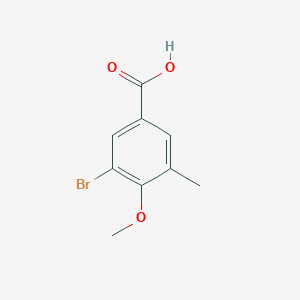

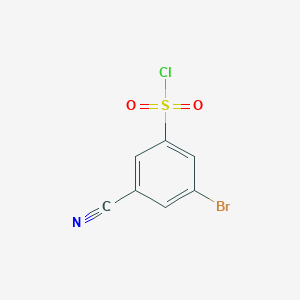

![1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine](/img/structure/B1505192.png)
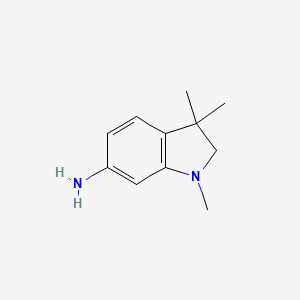

![Methyl 1-(2-ethoxyethyl)-5,7-dioxo-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1505195.png)
